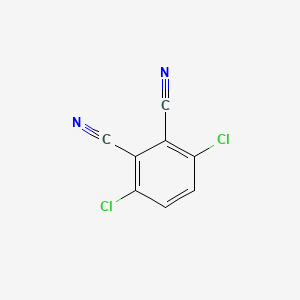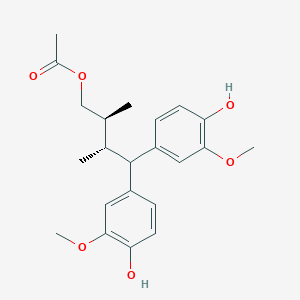![molecular formula C11H12N2O2 B13036870 1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is a nitrogen-containing heterocyclic compound It features a bipyrrole structure, which consists of two pyrrole rings connected through a carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a convenient method for synthesizing pyrrole derivatives . This method is operationally simple and uses readily available starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of organic materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit kinase activity, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives: These compounds also contain pyrrole rings and exhibit similar biological activities.
Pyrrole derivatives: Compounds like 1,4-dimethylbenzene share structural similarities and undergo comparable chemical reactions.
Uniqueness: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is unique due to its bipyrrole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-methyl-5-(1-methylpyrrol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-9(12-10(7)11(14)15)8-3-4-13(2)6-8/h3-6,12H,1-2H3,(H,14,15) |
Clé InChI |
BCXDEVPKCZISJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=CN(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


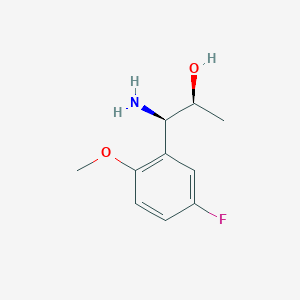
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
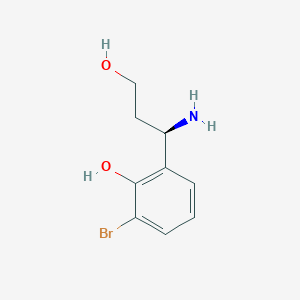
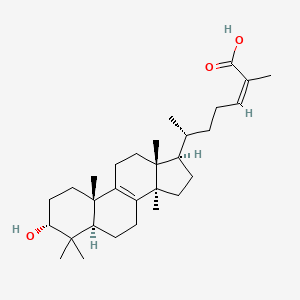
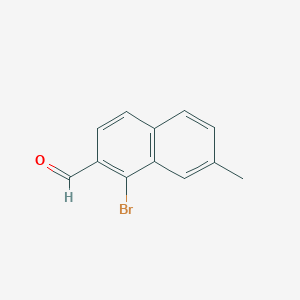

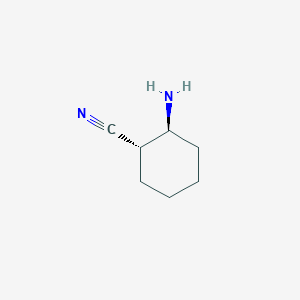
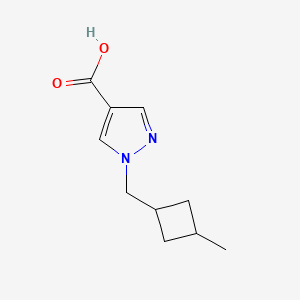

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
